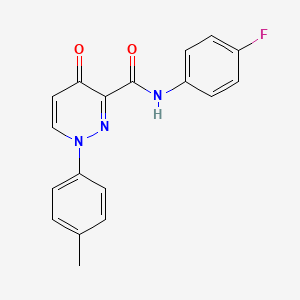
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyridazine ring.
Méthodes De Préparation
The synthesis of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
N-(4-fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: This compound has a similar fluorophenyl and methylphenyl structure but differs in its functional groups and overall reactivity.
N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide: This compound also contains fluorophenyl and methylphenyl groups but has a different core structure and applications.
Activité Biologique
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H13FN4O and a molecular weight of approximately 264.26 g/mol. Its structure features a dihydropyridazine core with fluorine and methyl groups that are crucial for its biological interactions.
Research has indicated that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, which play critical roles in cell signaling pathways. For instance, certain analogs have shown potent inhibition of Met kinase, leading to significant effects on tumor growth in xenograft models .
- Neurotoxicity : Analogous compounds have been studied for their neurotoxic potential via monoamine oxidase (MAO) pathways. Compounds with similar structures demonstrated varying degrees of neurotoxicity depending on their ability to be oxidized by MAO-B .
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for further development as antimicrobial agents .
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Kinase Inhibition | Potent against Met kinase | |
| Neurotoxicity | Substrates for MAO-B | |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
1. Met Kinase Inhibition
A study evaluated the efficacy of this compound analogs in inhibiting Met kinase. One specific analog demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, showcasing its potential as an anticancer agent .
2. Neurotoxic Effects
In another investigation, several compounds structurally related to this compound were tested for neurotoxicity. The results indicated that only a few compounds were neurotoxic, correlating with their ability to be oxidized by MAO-B, suggesting a selective mechanism of toxicity .
3. Antimicrobial Efficacy
Research into the antimicrobial properties of related compounds revealed significant activity against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower than those of conventional antibiotics, indicating a promising avenue for development in treating bacterial infections .
Propriétés
Formule moléculaire |
C18H14FN3O2 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-8-15(9-3-12)22-11-10-16(23)17(21-22)18(24)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,24) |
Clé InChI |
OTAAKIOQNIFZAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















